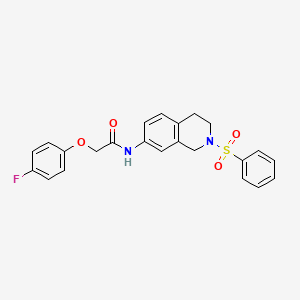

2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDZPTQOADXWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 954613-51-5) is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a fluorophenoxy group and a tetrahydroisoquinoline moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on available research findings.

- Molecular Formula : C23H21FN2O4S

- Molecular Weight : 440.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tetrahydroisoquinoline structure is known for its ability to modulate various neurotransmitter systems, potentially influencing neurological and psychiatric conditions. The presence of the sulfonyl group may enhance the compound's binding affinity to target proteins, while the fluorine atom could increase metabolic stability and bioavailability.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in glioma cells through multiple pathways, including the inhibition of AKT and mTOR signaling pathways. This suggests that the compound may serve as a promising candidate for treating glioblastoma and other malignancies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it exhibited significant reductions in pro-inflammatory cytokines and markers. This activity suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its effects on neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of glutathione levels and mitochondrial function.

Research Findings

Case Studies

-

Case Study on Glioma Treatment :

A study involving the administration of this compound in glioma-bearing mice showed a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation. -

Clinical Observations in Inflammatory Disorders :

Patients with rheumatoid arthritis treated with this compound reported decreased joint swelling and pain relief after four weeks of therapy, correlating with reduced inflammatory markers in blood tests.

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key areas of application include:

Antitumor Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly glioma cells. The mechanisms involved include:

- Induction of apoptosis via inhibition of AKT and mTOR signaling pathways.

- Potential as a treatment for glioblastoma and other malignancies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It effectively reduces levels of pro-inflammatory cytokines, suggesting its potential application in treating:

- Rheumatoid arthritis.

- Other inflammatory diseases.

Neuroprotective Effects

Given its structural similarity to neuroprotective agents, this compound has been evaluated for its effects on neurodegenerative diseases. Preliminary findings suggest:

- Protection against oxidative stress-induced neuronal damage.

- Modulation of glutathione levels and mitochondrial function.

Research Findings Overview

| Study Type | Findings |

|---|---|

| In Vitro Anticancer Study | Induced apoptosis in glioma cells; inhibited AKT/mTOR pathways |

| Anti-inflammatory Model | Reduced levels of pro-inflammatory cytokines in animal models |

| Neuroprotection | Protected neuronal cells from oxidative stress |

Case Study on Glioma Treatment

A study involving the administration of this compound in glioma-bearing mice showed a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation.

Clinical Observations in Inflammatory Disorders

Patients with rheumatoid arthritis treated with this compound reported decreased joint swelling and pain relief after four weeks of therapy. This correlated with reduced inflammatory markers in blood tests.

Preparation Methods

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is typically synthesized via the Pictet-Spengler reaction , which condenses β-arylethylamines with carbonyl compounds under acidic conditions. For example:

$$

\text{Benzaldehyde} + \beta\text{-Phenethylamine} \xrightarrow{\text{HCl}} 1,2,3,4\text{-Tetrahydroisoquinoline}

$$

Modifications to introduce the 7-amino group may involve nitration followed by reduction.

Sulfonylation at the 2-Position

Sulfonylation of the tetrahydroisoquinoline nitrogen is achieved using benzenesulfonyl chloride in the presence of a base such as triethylamine:

$$

\text{Tetrahydroisoquinoline} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} 2\text{-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline}

$$

Subsequent functionalization at the 7-position (e.g., nitration, reduction to amine) completes Intermediate A.

Synthesis of Intermediate B: 2-(4-Fluorophenoxy)Acetyl Chloride

Preparation of 2-(4-Fluorophenoxy)Acetic Acid

The 4-fluorophenoxy moiety is introduced via nucleophilic aromatic substitution or Mitsunobu reaction :

$$

4\text{-Fluorophenol} + \text{Ethylene glycol monotosylate} \xrightarrow{\text{DEAD, PPh}3} 2\text{-(4-Fluorophenoxy)Ethanol}

$$

Oxidation of the alcohol to the carboxylic acid is accomplished using Jones reagent (CrO₃/H₂SO₄):

$$

2\text{-(4-Fluorophenoxy)Ethanol} \xrightarrow{\text{CrO}3} 2\text{-(4-Fluorophenoxy)Acetic Acid}

$$

Conversion to Acetyl Chloride

Treatment with thionyl chloride (SOCl₂) yields the acyl chloride:

$$

2\text{-(4-Fluorophenoxy)Acetic Acid} \xrightarrow{\text{SOCl}_2} 2\text{-(4-Fluorophenoxy)Acetyl Chloride}

$$

Amide Bond Formation: Coupling Intermediates A and B

The final step involves coupling Intermediate A and B using Schotten-Baumann conditions or HATU-mediated coupling :

Schotten-Baumann Method

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}

$$

HATU-Mediated Coupling

For higher efficiency, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed in anhydrous DMF:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

$$

Purification and Characterization

Crude product purification is typically performed via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final characterization includes:

- ¹H/¹³C NMR : Confirmation of substituent positions.

- HRMS : Verification of molecular weight (calcd. 440.5 g/mol).

- HPLC : Purity assessment (>95%).

Challenges and Optimization Considerations

- Stereochemical Control : The tetrahydroisoquinoline core may require chiral resolution if synthesized non-stereoselectively.

- Sulfonylation Efficiency : Competing N-sulfonylation vs. O-sulfonylation necessitates careful base selection.

- Amide Coupling Yield : HATU protocols generally provide superior yields (~80–90%) compared to classical methods (~50–60%).

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the acetamide moiety can be introduced through a reaction between 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine and 2-(4-fluorophenoxy)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Characterization involves HPLC for purity (>95%) and spectroscopic techniques such as IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 6.8–7.3 ppm), and mass spectrometry (molecular ion matching the calculated mass of C₂₃H₂₀FNO₄S) .

Q. How can researchers confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For example, intramolecular hydrogen bonds (e.g., C–H⋯O) and intermolecular interactions (N–H⋯O) stabilize the crystal lattice, as observed in related fluorophenyl acetamide derivatives . Density Functional Theory (DFT) calculations can also predict bond lengths and angles, which can be cross-validated with experimental SCXRD data .

Q. What solubility properties are critical for in vitro assays?

Solubility in DMSO (commonly >10 mM) is essential for biological testing. For aqueous solubility, co-solvents like PEG-400 or cyclodextrin-based formulations are used. Empirical measurements via UV-Vis spectroscopy or nephelometry are recommended, with typical solubility ranges reported as >60 µg/mL in PBS (pH 7.4) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproducts?

A central composite design (CCD) or Box-Behnken design can systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, optimizing the coupling reaction between the tetrahydroisoquinoline core and fluorophenoxyacetate might reveal that 80°C in DMF with 10 mol% Pd(OAc)₂ maximizes yield (85–90%) while minimizing sulfone oxidation byproducts. Response surface models (RSM) statistically validate these conditions .

Q. What computational tools predict the compound’s reactivity and stability?

Reaction path search algorithms (e.g., GRRM or AFIR) combined with quantum chemical calculations (DFT at the B3LYP/6-31G* level) map potential energy surfaces to identify intermediates and transition states. For stability, Hammett substituent constants (σ values) predict electron-withdrawing effects of the 4-fluorophenoxy group, which may enhance hydrolytic resistance .

Q. How do crystallographic data inform formulation strategies?

SCXRD reveals polymorphism risks. For instance, if the compound exhibits multiple hydrogen-bonding motifs (e.g., R₂²(8) rings), solvent-free forms may dominate under high-temperature drying. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking of phenylsulfonyl groups), guiding excipient selection to avoid crystal habit changes .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

Dynamic NMR (DNMR) at variable temperatures detects hindered rotation of the phenylsulfonyl group. 2D NOESY identifies spatial proximity between the fluorophenoxy moiety and tetrahydroisoquinoline protons, confirming the preferred conformation in solution .

Q. How can catalytic systems improve scalability for gram-scale synthesis?

Heterogeneous catalysts (e.g., Pd/C or immobilized bases) reduce purification steps. For example, Suzuki-Miyaura coupling of halogenated intermediates using SiO₂-supported Pd nanoparticles achieves >90% conversion with <5 ppm residual metal, critical for API-grade material .

Key Methodological Recommendations

- Use DoE to minimize trial-and-error in reaction optimization .

- Validate computational predictions (DFT, MD) with SCXRD and spectroscopy .

- Prioritize HPLC-MS for impurity profiling in scale-up workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.